REACTION_SMILES
|
[CH3:19][C:20](=[O:21])[OH:22].[CH3:23][OH:24].[N+:1](=[O:2])([O-:3])[c:4]1[n:5][o:6][n:7][c:8]1[N:9]=[N:10][c:11]1[c:12]([N+:16](=[O:17])[O-:18])[n:13][o:14][n:15]1>>[N+:1](=[O:2])([O-:3])[c:4]1[n:5][o:6][n:7][c:8]1[NH:9][NH:10][c:11]1[c:12]([N+:16](=[O:17])[O-:18])[n:13][o:14][n:15]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])c1nonc1N=Nc1nonc1[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
O=[N+]([O-])c1nonc1NNc1nonc1[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |